An In-depth Technical Guide to Boc-Lys(Ac)-OH: Properties, Application, and Biological Significance
An In-depth Technical Guide to Boc-Lys(Ac)-OH: Properties, Application, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH). This essential amino acid derivative is a critical building block in peptide synthesis, particularly for research focused on epigenetics and post-translational modifications.
Core Chemical Properties
Boc-Lys(Ac)-OH is a white to off-white powder, valued for its stability and compatibility with standard peptide synthesis protocols.[1] Its dual-protection scheme, with a Boc group on the alpha-amino group and an acetyl group on the epsilon-amino group, allows for the precise incorporation of an acetylated lysine residue into a peptide sequence.
Physicochemical Data
The key physicochemical properties of Boc-Lys(Ac)-OH are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 6404-26-8 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O₅ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Melting Point | 137-138 °C | [1] |
| Appearance | White to slight yellow to beige powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Spectroscopic Data
-
¹H NMR: Expected signals would include those for the Boc protecting group (a singlet around 1.4 ppm), the lysine backbone and sidechain protons, and a singlet for the acetyl group protons (around 2.0 ppm).
-
¹³C NMR: Characteristic signals would be observed for the carbonyls of the Boc, acetyl, and carboxylic acid groups, as well as the carbons of the lysine sidechain and the quaternary carbon of the Boc group.[3][4]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 289.34. Fragmentation patterns would likely involve the loss of the Boc group and other characteristic fragments.
Experimental Protocols
Boc-Lys(Ac)-OH is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The following sections detail the general experimental procedures for its use.
General Synthesis of Boc-Protected Amino Acids
While a specific protocol for the synthesis of Boc-Lys(Ac)-OH is not detailed in the provided search results, a general method for the synthesis of Boc-protected amino acids, such as Boc-Lys(Boc)-OH, involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5][6] The synthesis of Boc-Lys(Ac)-OH would require an orthogonal protection strategy to selectively acetylate the ε-amino group.
Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Ac)-OH
The incorporation of Boc-Lys(Ac)-OH into a peptide chain follows the standard iterative cycle of Boc-SPPS.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including Boc-Lys(Ac)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
Procedure:
-
Resin Swelling: The resin is swelled in DCM for 30-60 minutes.[7]
-
First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin.[7]
-
Boc Deprotection: The Boc protecting group is removed with a solution of 50% TFA in DCM.[7][8]
-
Neutralization: The resin is neutralized with a solution of 5-10% DIEA in DCM.[7]
-
Amino Acid Coupling: The next Boc-protected amino acid (e.g., Boc-Lys(Ac)-OH) is activated with a coupling reagent and coupled to the growing peptide chain.[7]
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid in the peptide sequence.[7]
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail such as HF or TFMSA with appropriate scavengers.[8]
Boc Deprotection
The removal of the Nα-Boc protecting group is a critical step in SPPS and is typically achieved using trifluoroacetic acid (TFA).
Procedure:
-
The peptide-resin is treated with a solution of 25-50% TFA in DCM.[9]
-
The reaction is stirred at room temperature for 30 minutes to 2 hours.[9]
-
The progress of the deprotection can be monitored by TLC or HPLC.[9]
-
Following completion, the solvent and excess TFA are removed by rotary evaporation.[9]
-
The deprotected amine salt is precipitated with cold diethyl ether.[9]
Biological Significance and Signaling Pathways
Lysine acetylation is a crucial post-translational modification that plays a significant role in regulating a wide array of cellular processes, including gene transcription, DNA damage response, and metabolism.[10][11] The use of Boc-Lys(Ac)-OH in peptide synthesis allows researchers to create tools to probe the function of acetylated proteins.
The p53 Acetylation Pathway
A well-studied example of the importance of lysine acetylation is in the regulation of the tumor suppressor protein p53.[10][11][12][13] Acetylation of p53 at various lysine residues by histone acetyltransferases (HATs) like p300/CBP and Tip60 enhances its transcriptional activity, leading to cell cycle arrest or apoptosis in response to cellular stress.[12][13][14] Conversely, histone deacetylases (HDACs) remove these acetyl groups, downregulating p53 activity.[15]
The following diagram illustrates the core components of the p53 acetylation signaling pathway.
References
- 1. Boc-Lys(Ac)-OH Novabiochem 6404-26-8 [sigmaaldrich.cn]
- 2. spectrabase.com [spectrabase.com]
- 3. Boc-Lys-OH(13734-28-6) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The impact of acetylation and deacetylation on the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
